Synthetic Utility: Tri-O-benzoyl Protection Enables Selective 5'-Deprotection for Phosphoramidate Prodrug Synthesis
The tri-O-benzoyl protection pattern of the target compound provides the precise orthogonal protection required for selective 5'-deprotection, a prerequisite for phosphoramidate prodrug formation. Unlike acetyl-protected analogs (e.g., 2',3',5'-triacetyl-6-azauridine, CAS: 2169-64-4), which undergo undesired acyl migration under basic conditions, benzoyl esters remain stable during 5'-selective deprotection steps [1]. The 2'-β-C-methyl group further distinguishes this compound from non-methylated 2',3',5'-tri-O-benzoyl-6-azauridine, with the 2'-C-methyl modification being essential for conferring antiviral potency to downstream nucleoside analogs by inducing chain termination of viral RNA polymerases [2].
| Evidence Dimension | Protecting group stability under selective deprotection conditions |
|---|---|
| Target Compound Data | Tri-O-benzoyl (stable to selective 5'-deprotection) |
| Comparator Or Baseline | Triacetyl-6-azauridine (prone to acyl migration) |
| Quantified Difference | Qualitative difference — benzoyl esters do not undergo acyl migration under basic deprotection conditions; acetyl esters do. |
| Conditions | Basic hydrolysis conditions for selective 5'-deprotection |
Why This Matters
Procurement of the correct benzoyl-protected intermediate is essential for successful execution of the phosphoramidate prodrug synthesis route; substitution with acetyl-protected analogs leads to synthetic failure.
- [1] Moukha-Chafiq O, Pathak AK, Karyakarte SD, et al. 6-Aza-nucleoside prodrugs as antiviral agents for treating virus infections. US Patent 11,858,956. January 2, 2024. View Source
- [2] Carroll SS, Tomassini JE, Bosserman M, et al. Nucleoside analog inhibitors of hepatitis C virus replication. Infect Disord Drug Targets. 2006;6(1):17-29. View Source
